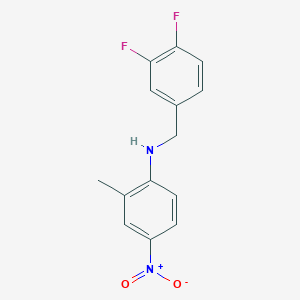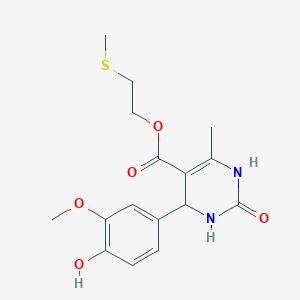![molecular formula C15H23N3OS B4944228 N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as A-331440, and it belongs to the class of compounds called thioureas. Thioureas have been shown to have a variety of biological activities, including antitumor, antibacterial, and antiviral properties. In
科学的研究の応用
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been studied for its potential therapeutic applications in a variety of areas. One area of research has been in the treatment of cancer. Studies have shown that this compound has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Another area of research has been in the treatment of viral infections. Studies have shown that this compound has antiviral activity against a variety of viruses, including influenza and herpes simplex virus.
作用機序
The mechanism of action of N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is an important enzyme in the redox system, which plays a critical role in cell growth and survival. Inhibition of this enzyme may lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inhibition of angiogenesis may prevent the growth and spread of tumors. In viral infections, this compound has been shown to inhibit viral replication, leading to a reduction in viral load.
実験室実験の利点と制限
One advantage of using N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its broad-spectrum activity against cancer cells and viruses. This compound has been shown to be effective against a variety of cancer cell lines and viruses, making it a potentially useful therapeutic agent. However, one limitation of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical use.
将来の方向性
There are several future directions for research on N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One area of research is to further elucidate the mechanism of action of this compound. Understanding the molecular targets of this compound may lead to the development of more effective therapeutic agents. Another area of research is to investigate the potential use of this compound in combination with other therapeutic agents. Combining this compound with other drugs may enhance its efficacy and reduce its toxicity. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 3-methylbenzoyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
特性
IUPAC Name |
1-(3-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-13-4-2-5-14(12-13)17-15(20)16-6-3-7-18-8-10-19-11-9-18/h2,4-5,12H,3,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVETCENISPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)

![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)


![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)

![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)
![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)
